molecular formula C19H25BBrNO4 B8807190 1-Boc-6-Bromo-1H-indole-2-boronic acid pinacol ester

1-Boc-6-Bromo-1H-indole-2-boronic acid pinacol ester

Cat. No.: B8807190
M. Wt: 422.1 g/mol
InChI Key: LFIDMAGNCYCDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is significant in various fields of scientific research due to its unique structural features and reactivity. The presence of the tert-butyl group, bromine atom, and dioxaborolane moiety makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps, including substitution reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to modify its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds, while substitution reactions can yield various indole derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 6-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows for the exploration of its biological activity, including potential anticancer, antiviral, and antibacterial properties.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: The compound’s reactivity and versatility make it useful in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can participate in boron-mediated reactions, while the indole core can interact with various biological targets. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C19H25BBrNO4

Molecular Weight

422.1 g/mol

IUPAC Name

tert-butyl 6-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

InChI

InChI=1S/C19H25BBrNO4/c1-17(2,3)24-16(23)22-14-11-13(21)9-8-12(14)10-15(22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3

InChI Key

LFIDMAGNCYCDBT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.